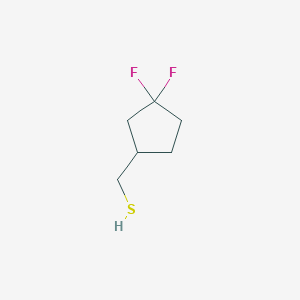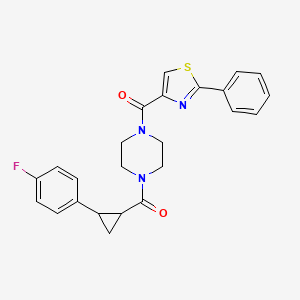
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule featuring a combination of cyclopropane, piperazine, and thiazole moieties
Mechanism of Action
Target of Action
The primary target of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . By inhibiting the transport of nucleosides, this compound can potentially disrupt the balance of nucleotides within the cell, affecting various downstream processes such as DNA replication and repair, RNA transcription, and protein synthesis .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to a decrease in nucleotide synthesis and potentially disrupt various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multiple steps:
Formation of the Cyclopropane Moiety: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Thiazole Ring Synthesis: The thiazole ring is formed via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Final Coupling: The final step involves coupling the cyclopropane, piperazine, and thiazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential to treat various diseases. Its interactions with specific enzymes or receptors could lead to the development of new drugs for conditions such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, the compound could be used in the synthesis of agrochemicals or as an intermediate in the production of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(4-Chlorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
- (4-(2-(4-Methylphenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
- (4-(2-(4-Bromophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
Uniqueness
The uniqueness of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable candidate for drug development.
This compound , covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S/c25-18-8-6-16(7-9-18)19-14-20(19)23(29)27-10-12-28(13-11-27)24(30)21-15-31-22(26-21)17-4-2-1-3-5-17/h1-9,15,19-20H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXKXFWEEKFIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2709425.png)
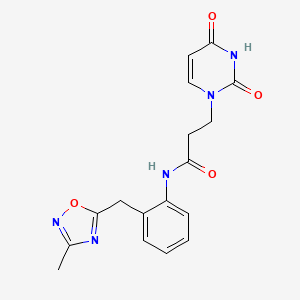
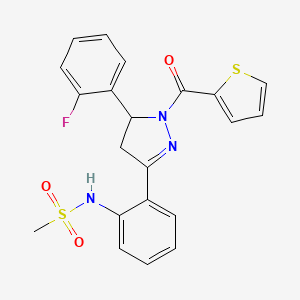
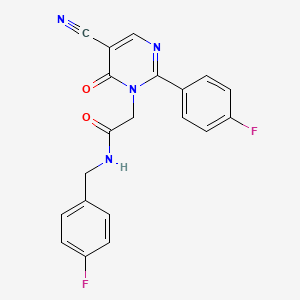
![Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1)](/img/structure/B2709433.png)
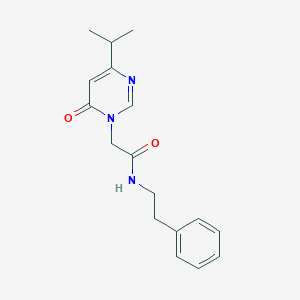

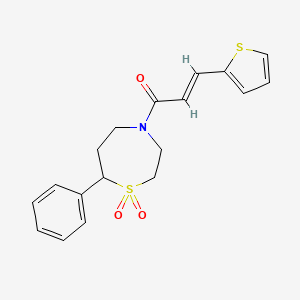
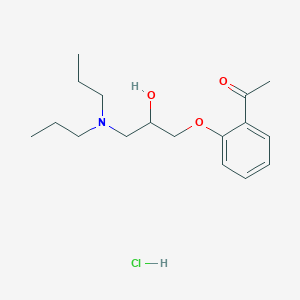
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709441.png)
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)

